![molecular formula C12H16O3 B3382468 4-(2-Methoxyphenyl)-3-methylbutanoic acid CAS No. 331236-47-6](/img/structure/B3382468.png)
4-(2-Methoxyphenyl)-3-methylbutanoic acid
Overview
Description
4-(2-Methoxyphenyl)-3-methylbutanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and reducing inflammation. It is a derivative of propionic acid and was first synthesized in 1961 by Boots UK Limited.
Mechanism of Action
Advantages and Limitations for Lab Experiments
Ibuprofen is commonly used in laboratory experiments due to its well-established pharmacological properties and relatively low toxicity. However, it is important to note that 4-(2-Methoxyphenyl)-3-methylbutanoic acid can have off-target effects, which may complicate experimental results. Additionally, the use of this compound in laboratory experiments may not be appropriate for certain types of studies.
Future Directions
There are a number of potential future directions for research on 4-(2-Methoxyphenyl)-3-methylbutanoic acid. One area of interest is the development of more selective COX inhibitors, which may have fewer side effects than current NSAIDs. Additionally, there is ongoing research on the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, there is a need for further research on the mechanisms of action and off-target effects of this compound, which may improve our understanding of its pharmacological properties.
Scientific Research Applications
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as headaches, menstrual cramps, arthritis, and fever. Additionally, 4-(2-Methoxyphenyl)-3-methylbutanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and certain types of cancer.
properties
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXGTOBKXADUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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